molecular formula C23H38NO19Na B1165456 Fructo-oligosaccharide DP9

Fructo-oligosaccharide DP9

Katalognummer: B1165456
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fructo-oligosaccharide DP9, also known as this compound, is a useful research compound. Its molecular formula is C23H38NO19Na. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gut Health and Microbiota Modulation

Fructo-oligosaccharides are well-known prebiotics that selectively stimulate the growth and activity of beneficial gut bacteria, particularly Bifidobacterium species. Research indicates that Fructo-oligosaccharide DP9 can enhance gut microbiota composition, leading to improved gut health.

Case Study: Fermentation by Infant Microbiota
A study investigated the fermentation of Fructo-oligosaccharides by fecal microbiota from infants aged 2 and 8 weeks. The results showed that both age groups could ferment DP3 oligomers effectively, while higher degree oligomers (DP9) remained largely intact after fermentation. This suggests that this compound may serve as a substrate for beneficial bacteria, promoting a healthy microbiome in infants .

Table 1: Fermentation Patterns of Fructo-Oligosaccharides in Infants

Oligomer Degree2-Week-Old Infants8-Week-Old Infants
DP3High fermentationHigh fermentation
DP4-DP8Moderate fermentationHigh fermentation
DP9Low fermentationLow fermentation

Metabolic Regulation

Fructo-oligosaccharides have been shown to influence glucose metabolism positively. Studies indicate that supplementation with Fructo-oligosaccharides can lead to decreased fasting blood glucose levels across various metabolic states, including obesity and diabetes.

Systematic Review Findings
A systematic review highlighted that Fructo-oligosaccharide supplementation significantly reduced fasting blood glucose and insulin levels. The review included multiple trials and demonstrated a linear relationship between the dose of Fructo-oligosaccharides and reductions in glycemia .

Table 2: Impact of Fructo-Oligosaccharide Supplementation on Glucose Homeostasis

Study TypePopulationDose Range (g/d)Glycemia Reduction (%)
Clinical TrialsHealthy Adults2.5 - 10Up to 13
Animal StudiesRodentsVariedSignificant reduction

Therapeutic Potential in Intestinal Diseases

Fructo-oligosaccharides exhibit promising therapeutic effects for various intestinal disorders, including inflammatory bowel disease (IBD) and colorectal cancer (CRC). They help maintain intestinal barrier function and modulate immune responses.

Research Insights
Recent studies have shown that functional oligosaccharides like Fructo-oligosaccharides can repair damaged intestinal barriers and regulate immune response, which is crucial for managing conditions like IBD .

Table 3: Therapeutic Applications of Fructo-Oligosaccharides

ConditionMechanism of ActionEvidence Level
Inflammatory Bowel Disease (IBD)Modulates immune response and gut microbiota compositionStrong
Colorectal Cancer (CRC)Enhances SCFA production, inhibiting tumor growthModerate

Analyse Chemischer Reaktionen

Synthetic Reactions

Fructo-oligosaccharide DP9 is primarily synthesized through enzymatic transfructosylation of sucrose, catalyzed by β-fructofuranosidase enzymes . Key steps include:

Table 1: Enzymatic Synthesis Mechanism

StepProcessOutcome
1Sucrose acts as donor/acceptorFructosyl units transferred to form GF2 (1-kestose, DP3)
2Sequential addition of fructose unitsChain elongation to DP9 via β-(2→1) linkages
3Termination by glucose residueStable oligosaccharide with non-reducing end

This method achieves >60% yield under optimized conditions (pH 5.5–6.5, 50–60°C) .

Hydrolytic Reactions

DP9 undergoes hydrolysis under acidic or enzymatic conditions:

Acid Hydrolysis

  • Conditions : 0.1 M HCl, 80°C.

  • Products : Monosaccharides (glucose, fructose) and shorter FOS chains (DP2–DP5).

Enzymatic Hydrolysis

  • Catalysts : Glycoside hydrolase (GH32) enzymes cleave β-glycosidic bonds .

  • Mechanism :

    GF9GH32GFn+Fructose(n<9)\text{GF}_9\xrightarrow{\text{GH32}}\text{GF}_n+\text{Fructose}\quad (n<9)
  • Rate : Hydrolysis efficiency decreases with increasing DP due to steric hindrance .

Fermentation by Gut Microbiota

DP9 is metabolized by colonic bacteria (e.g., Bifidobacterium, Lactobacillus) via:

Table 2: Fermentation Byproducts

MetaboliteConcentration (µmol/g)Biological Role
Short-chain fatty acids (SCFAs)120–180Energy source, anti-inflammatory
Lactic acid45–60pH modulation, pathogen inhibition
  • Consumption Rate : 68–74% of DP9 is metabolized within 24 hours .

  • Selectivity : Higher DP correlates with delayed fermentation, but DP9’s intermediate length balances speed and specificity .

Thermal and pH Stability

DP9 demonstrates stability across industrial processing conditions:

Table 3: Stability Profile

ConditionStability Outcome
pH 3–8No degradation (<5% loss)
100°C, 30 minRetains 85% structure
121°C (autoclave)Partial depolymerization to DP5–DP7

Interaction with Minerals

DP9 enhances mineral bioavailability through chelation:

  • Calcium Absorption : Increases by 20–25% in the presence of DP9 due to SCFA-mediated colonic acidification .

  • Iron Solubility : Improves by 15% via non-digestible complex formation.

Oxidative Reactions

  • ROS Scavenging : DP9 reduces hydroxyl radicals (- OH) by 40% at 10 mg/mL .

  • Mechanism :

    DP9+ OHOxidized DP9+H2O\text{DP9}+\text{ OH}\rightarrow \text{Oxidized DP9}+\text{H}_2\text{O}

Eigenschaften

Molekularformel

C23H38NO19Na

Synonyme

Fruβ(2-1)-[Fruβ(2-1)]7-α(2-1)Glc

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.